molecular formula C17H15NO3 B14244987 (5-methoxy-1H-indol-2-yl)-(3-methoxyphenyl)methanone CAS No. 370581-10-5

(5-methoxy-1H-indol-2-yl)-(3-methoxyphenyl)methanone

Cat. No.: B14244987
CAS No.: 370581-10-5
M. Wt: 281.30 g/mol
InChI Key: SMIWRPKOZOIKAQ-UHFFFAOYSA-N
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Description

(5-Methoxy-1H-indol-2-yl)-(3-methoxyphenyl)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential use as a precursor for melatonin receptor ligands, which are important in regulating sleep and other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1H-indol-2-yl)-(3-methoxyphenyl)methanone typically involves the reaction of 5-methoxyindole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1H-indol-2-yl)-(3-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5-Methoxy-1H-indol-2-yl)-(3-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential use in developing melatonin receptor ligands, which can be used to treat sleep disorders and other conditions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-methoxy-1H-indol-2-yl)-(3-methoxyphenyl)methanone involves its interaction with melatonin receptors. The compound binds to these receptors, modulating their activity and influencing physiological processes such as sleep regulation. The molecular targets include G-protein-coupled receptors MT1 and MT2, which are involved in the signaling pathways that regulate circadian rhythms.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methoxy-1H-indol-2-yl)-(phenyl)methanone
  • (5-Methoxy-1H-indol-2-yl)-(4-methoxyphenyl)methanone
  • (5-Methoxy-1H-indol-2-yl)-(2-methoxyphenyl)methanone

Uniqueness

(5-Methoxy-1H-indol-2-yl)-(3-methoxyphenyl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and receptor binding affinities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

370581-10-5

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(5-methoxy-1H-indol-2-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C17H15NO3/c1-20-13-5-3-4-11(8-13)17(19)16-10-12-9-14(21-2)6-7-15(12)18-16/h3-10,18H,1-2H3

InChI Key

SMIWRPKOZOIKAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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